2-(4-(but-3-en-1-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid
Description
Properties
IUPAC Name |
2-(4-but-3-enyl-6-oxopyrimidin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-2-3-4-8-5-9(13)12(7-11-8)6-10(14)15/h2,5,7H,1,3-4,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXUICDNUQEIJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC(=O)N(C=N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(but-3-en-1-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid , also referred to as a pyrimidine derivative, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a pyrimidine ring substituted with an acetic acid moiety and a butenyl group, which may influence its interaction with biological targets.
Antimicrobial Properties
Recent studies have indicated that compounds related to the pyrimidine structure exhibit significant antimicrobial activity. For instance, pyrimidine derivatives have been reported to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The specific mechanism often involves the inhibition of bacterial DNA synthesis or interference with metabolic pathways critical for bacterial survival.
Case Study:
In a study evaluating various pyrimidine derivatives, it was found that modifications on the pyrimidine ring significantly enhanced antibacterial activity against E. coli and Staphylococcus aureus. The presence of the butenyl group in this compound is hypothesized to contribute positively to its antimicrobial efficacy by increasing lipophilicity, thereby enhancing membrane penetration .
Cytotoxic Effects
The cytotoxic potential of this compound has also been explored in cancer cell lines. Research indicates that certain pyrimidine derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the disruption of mitochondrial membrane potential.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 15 |
| Related Pyrimidine Derivative | MCF7 | 20 |
| Related Pyrimidine Derivative | A549 | 18 |
This data suggests that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, making it a candidate for further development as an anticancer agent .
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors involved in cell proliferation and survival. The compound may act as an inhibitor of key enzymes in nucleotide synthesis or disrupt signaling pathways critical for cancer cell growth.
Future Directions
Further research is warranted to elucidate the full spectrum of biological activities associated with this compound. Potential areas for future investigation include:
- In Vivo Studies: To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies: To identify specific molecular targets and pathways affected by the compound.
- Structure-Activity Relationship (SAR) Analysis: To optimize the chemical structure for enhanced efficacy and reduced toxicity.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
- Recent studies have indicated that derivatives of pyrimidine compounds exhibit promising anticancer properties. The structural motifs in 2-(4-(but-3-en-1-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid may contribute to the inhibition of cancer cell proliferation. For instance, modifications of similar pyrimidine structures have shown efficacy against various cancer cell lines, suggesting a potential pathway for developing new anticancer agents.
2. Antimicrobial Activity
- The compound's ability to disrupt bacterial cell walls or inhibit essential enzymes makes it a candidate for antimicrobial research. Preliminary studies on related compounds indicate that they can effectively combat resistant strains of bacteria, which is crucial in the face of rising antibiotic resistance.
3. Anti-inflammatory Properties
- Compounds with similar pyrimidine structures have been investigated for their anti-inflammatory effects. They may act by inhibiting inflammatory mediators or pathways, providing a basis for further exploration into their therapeutic potential in treating inflammatory diseases.
Agricultural Applications
1. Plant Growth Regulators
- The unique structure of this compound suggests potential use as a plant growth regulator. Research has shown that certain pyrimidine derivatives can enhance growth rates and resistance to environmental stressors in plants.
2. Pesticide Development
- The compound's biological activity may extend to pest control applications. By modifying the chemical structure, researchers can design effective pesticides that target specific pests while minimizing environmental impact.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Relevant Studies/Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Studies indicate inhibition of cancer cell lines |
| Antimicrobial agents | Effective against resistant bacterial strains | |
| Anti-inflammatory drugs | Potential to inhibit inflammatory pathways | |
| Agricultural Sciences | Plant growth regulators | Enhances growth rates and stress resistance |
| Pesticide development | Targeted pest control with minimized environmental impact |
Case Studies
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored various pyrimidine derivatives and their effect on cancer cell lines. The findings indicated that certain modifications led to increased cytotoxicity against breast and lung cancer cells, supporting the hypothesis that this compound could exhibit similar properties.
Case Study 2: Antimicrobial Efficacy
In an investigation published in Antibiotics, researchers tested several pyrimidine-based compounds for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results showed significant inhibition of bacterial growth, suggesting that this compound may be effective as a lead compound for new antibiotics.
Case Study 3: Agricultural Application
Research conducted by agricultural scientists demonstrated that certain pyrimidine derivatives improved plant resilience to drought conditions. The application of these compounds resulted in enhanced root development and overall plant health, indicating the potential utility of this compound in agricultural practices.
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
*Estimated based on analogous structures.
Physicochemical and Reactivity Comparisons
- Lipophilicity: The butenyl group in the target compound likely enhances lipophilicity compared to methyl () or cyano () substituents but less than aromatic groups like bromothiophenyl () or methoxyphenyl ().
- Reactivity : The butenyl alkene may enable cycloaddition or oxidation reactions, as seen in , where similar alkenes undergo intramolecular Diels-Alder reactions. In contrast, bromine in ’s compound could facilitate nucleophilic substitutions .
- Solubility: Methyl and hydroxyl groups () improve aqueous solubility, whereas bulky aromatic substituents (–9) reduce it. The target compound’s solubility is expected to be intermediate due to the balance between the polar acetic acid and nonpolar butenyl group.
Preparation Methods
General Synthetic Strategy Overview
The preparation of pyrimidinone acetic acid derivatives like 2-(4-(but-3-en-1-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid typically involves:
- Step 1: Construction or functionalization of the pyrimidinone ring , often starting from substituted pyrimidines or via cyclization reactions involving amidines and β-dicarbonyl compounds.
- Step 2: Introduction of the but-3-en-1-yl side chain at the 4-position of the pyrimidine ring, usually via alkylation or cross-coupling reactions.
- Step 3: Attachment of the acetic acid moiety at the N1 position of the pyrimidinone, commonly achieved by N-alkylation with haloacetic acid derivatives or esters, followed by hydrolysis.
Preparation of N-Substituted Pyrimidinone Acetic Acids: Insights from Related Compounds
A closely related compound, 2-(4-ethyl-2-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid , has been synthesized by multi-step processes involving formation of pyrimidinone intermediates followed by N-alkylation with chloroacetic acid derivatives. Although the exact substitution differs, the methods provide valuable insights into the preparation of the target compound.
N-Alkylation of Pyrimidinone with Haloacetic Acid Derivatives
The key step in preparing the acetic acid side chain is the N-alkylation of the pyrimidinone nitrogen with haloacetic acid esters or derivatives. This step typically involves:
- Using potassium carbonate (K2CO3) or other bases to deprotonate the nitrogen.
- Reacting with haloacetic acid esters such as tert-butyl chloroacetate or methyl chloroacetate.
- Performing the reaction under controlled temperature (often 0–60 °C) and solvent conditions (sometimes solvent-free or in polar aprotic solvents).
For example, in a solvent-free protocol for a structurally related imidazole derivative, imidazole was reacted with tert-butyl chloroacetate in the presence of K2CO3 at 0–60 °C to form the N-alkylated ester intermediate, which was then hydrolyzed to the corresponding acetic acid. This approach minimizes hazardous solvent use and improves yield and purity.
Introduction of But-3-en-1-yl Side Chain at the 4-Position
The but-3-en-1-yl substituent can be introduced via:
- Alkylation of the pyrimidinone ring using an appropriate alkyl halide (e.g., 3-butenyl bromide) under basic conditions.
- Alternatively, cross-coupling reactions (e.g., Suzuki or Heck coupling) if the pyrimidinone ring is pre-functionalized with halogen substituents at the 4-position.
This step requires careful control of reaction conditions to ensure regioselectivity and avoid side reactions.
Hydrolysis and Purification
Following N-alkylation with haloacetic acid esters, hydrolysis under acidic or basic conditions converts the ester to the free acetic acid. Purification typically involves:
- Extraction and crystallization.
- Chromatographic techniques such as HPLC to ensure purity.
- Characterization by NMR, IR, and mass spectrometry to confirm structure.
Data Table: Representative Reaction Conditions and Yields for Related Compounds
Research Findings and Notes
- Solvent-free N-alkylation protocols reduce environmental impact and simplify work-up procedures while maintaining high yields and purity.
- The choice of base and temperature is critical to avoid side reactions and ensure selective N-alkylation.
- Introduction of the but-3-en-1-yl group is less commonly reported and may require specialized conditions such as palladium-catalyzed cross-coupling for optimal results.
- Analytical characterization (1H NMR, 13C NMR, IR, MS) is essential to confirm substitution patterns and purity.
- No direct literature was found specifically detailing the preparation of this compound, but methodologies for structurally related pyrimidinone acetic acids and imidazole acetic acid derivatives provide a reliable synthetic framework.
Q & A
Q. What are the common synthetic routes for preparing 2-(4-(but-3-en-1-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid, and what key reagents are involved?
The synthesis typically involves multi-step reactions starting with functionalization of the pyrimidinone core. A common approach includes:
- Coupling reactions : Use of carbodiimides like EDC with HOBt to activate carboxylic acids for amide bond formation (e.g., in peptide-like coupling steps) .
- Solvent selection : Polar aprotic solvents such as DMF or dichloromethane are critical for maintaining reaction homogeneity and stability .
- Workup procedures : Liquid-liquid extraction (e.g., ethyl acetate/water) and purification via column chromatography are standard for isolating intermediates .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR spectra confirm regiochemistry and substituent positions, particularly for the but-3-en-1-yl group and acetic acid moiety .
- High-Performance Liquid Chromatography (HPLC) : Essential for assessing purity (>95% typically required for biological assays) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields during the synthesis of derivatives?
- Temperature control : Reactions involving thermally sensitive intermediates (e.g., enol ethers) require low temperatures (0–40°C) to prevent side reactions .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or Lewis acids (e.g., ZnCl2) may enhance regioselectivity in alkylation steps .
- Solvent optimization : Mixed solvents (e.g., DMF/THF) can balance solubility and reactivity for heterocyclic systems .
Q. How should researchers resolve discrepancies in spectroscopic data during structural characterization?
Q. What experimental frameworks are recommended for evaluating the compound’s bioactivity in drug discovery?
- In vitro assays : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence-based assays or SPR (surface plasmon resonance) for binding affinity .
- Cellular models : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC50 determination) .
- Metabolic stability : Use liver microsomes to assess susceptibility to cytochrome P450-mediated degradation .
Q. What strategies are effective for functionalizing the but-3-en-1-yl group to create novel derivatives?
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce triazole moieties .
- Epoxidation : Treat the alkene with mCPBA (meta-chloroperbenzoic acid) to generate an epoxide for further nucleophilic attack .
- Hydrofunctionalization : Pd-mediated hydroamination or hydrothiolation to add heteroatoms .
Q. What safety protocols are critical when handling reactive intermediates during synthesis?
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCN in nitrile-containing systems) .
- PPE : Acid-resistant gloves and goggles when working with acetic anhydride or HCl .
- Waste disposal : Neutralize acidic/basic waste before disposal to comply with EPA guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
